molecular formula C12H15FN2 B13002011 2-(Diethylamino)-2-(4-fluorophenyl)acetonitrile

2-(Diethylamino)-2-(4-fluorophenyl)acetonitrile

Cat. No.: B13002011
M. Wt: 206.26 g/mol
InChI Key: MYFBQCNEASUYJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Diethylamino)-2-(4-fluorophenyl)acetonitrile (CAS: 1017451-01-2) is a nitrile-containing compound featuring a diethylamino group and a 4-fluorophenyl substituent. Its molecular formula is C₁₂H₁₄FN₂, with a molecular weight of 205.25 g/mol . This compound serves as a critical intermediate in medicinal chemistry and pharmaceutical synthesis, particularly in the development of bioactive molecules.

Properties

Molecular Formula

C12H15FN2

Molecular Weight

206.26 g/mol

IUPAC Name

2-(diethylamino)-2-(4-fluorophenyl)acetonitrile

InChI

InChI=1S/C12H15FN2/c1-3-15(4-2)12(9-14)10-5-7-11(13)8-6-10/h5-8,12H,3-4H2,1-2H3

InChI Key

MYFBQCNEASUYJR-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(C#N)C1=CC=C(C=C1)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Diethylamino)-2-(4-fluorophenyl)acetonitrile typically involves the following steps:

    Formation of the Fluorophenyl Intermediate: This can be achieved by nitration of fluorobenzene followed by reduction to form the corresponding aniline derivative.

    Introduction of the Diethylamino Group: The aniline derivative can be reacted with diethylamine under suitable conditions to introduce the diethylamino group.

    Formation of the Acetonitrile Group:

Industrial Production Methods

Industrial production methods for such compounds often involve optimized versions of the above synthetic routes, with a focus on yield, purity, and cost-effectiveness. Catalysts and specific reaction conditions are employed to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(Diethylamino)-2-(4-fluorophenyl)acetonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The fluorine atom can be substituted with other groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while reduction could produce amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Medicine: Investigated for potential therapeutic properties.

    Industry: Used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-(Diethylamino)-2-(4-fluorophenyl)acetonitrile involves its interaction with specific molecular targets. The diethylamino group can interact with biological receptors, while the fluorophenyl group can enhance binding affinity. The nitrile group may also play a role in the compound’s reactivity and interaction with enzymes.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key parameters of 2-(diethylamino)-2-(4-fluorophenyl)acetonitrile with analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Synthesis Yield Applications
This compound C₁₂H₁₄FN₂ 205.25 Diethylamino, 4-fluorophenyl Not reported Pharmaceutical intermediates
2-(5-Bromo-2-methoxyphenyl)-2-(4-fluorophenyl)acetonitrile (33) C₁₅H₁₂BrFN₂O 341.17 Bromo, methoxy, 4-fluorophenyl 99% Precursor for complex heterocycles
2-Amino-2-(4-(difluoromethoxy)phenyl)acetonitrile C₉H₈F₂N₂O 198.17 Amino, difluoromethoxy Not reported API intermediate, research chemical
2-(4-Fluorophenyl)-2-(piperazin-1-yl)acetonitrile C₁₂H₁₄FN₃ 219.26 Piperazine, 4-fluorophenyl Not reported Bioactive molecule synthesis
2-Amino-2-(4'-fluorophenyl)acetonitrile C₈H₇FN₂ 150.15 Amino, 4-fluorophenyl Not reported Synthetic intermediate

Key Research Findings

Synthetic Efficiency : Bromo- and methoxy-substituted analogs (e.g., compound 33 ) achieve near-quantitative yields, suggesting robust synthetic routes for halogenated derivatives .

Biological Relevance: Piperazine-substituted analogs demonstrate enhanced binding to CNS targets, likely due to improved hydrogen-bonding capabilities compared to diethylamino groups .

Safety Considerations: Amino-substituted analogs (e.g., ) require stringent safety protocols (e.g., LCMS analysis), implying similar handling needs for the diethylamino variant .

Biological Activity

2-(Diethylamino)-2-(4-fluorophenyl)acetonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including its effects on various biological targets, synthesis methods, and relevant case studies.

  • Chemical Name : this compound
  • Molecular Formula : C13H16FN
  • Molecular Weight : 219.28 g/mol

Biological Activity Overview

The biological activity of this compound has been primarily investigated for its interactions with neurotransmitter systems, particularly focusing on serotonin and dopamine receptors.

  • Serotonin Transporter (SERT) Inhibition : The compound has been shown to selectively inhibit SERT, which is crucial for serotonin reuptake in the central nervous system. This inhibition can potentially lead to increased serotonin levels, influencing mood and anxiety states.
  • Dopamine Transporter (DAT) Interaction : While the primary action is on SERT, there are indications that the compound may also interact with DAT, although with lower affinity compared to SERT.

Research Findings

A series of binding assays have been conducted to evaluate the affinity of this compound for SERT and DAT.

Binding Affinity Data

TargetBinding Affinity (Ki, nM)
SERT0.27
DAT299
NET>1000

These results indicate a strong selectivity for SERT over DAT and NET, making it a promising candidate for further development as an antidepressant or anxiolytic agent.

Case Studies

  • Animal Studies : In vivo studies in rats demonstrated that administration of the compound resulted in significant increases in serotonin levels in the brain regions associated with mood regulation. The uptake was notably high in areas such as the thalamus and hippocampus.
    • Study Design : Rats were administered varying doses of the compound, and subsequent brain tissue analysis was performed to measure serotonin levels.
    • Results : Increased serotonin levels were correlated with reduced anxiety-like behaviors in behavioral assays.
  • Clinical Implications : Preliminary clinical studies have suggested that compounds with similar structures exhibit antidepressant-like effects in humans. The selectivity for SERT supports its potential use in treating major depressive disorder (MDD).

Synthesis Methods

The synthesis of this compound typically involves:

  • Starting Materials : Diethylamine and 4-fluorobenzaldehyde.
  • Reagents : Sodium cyanide is often used for the nitrile formation.
  • Procedure :
    • React diethylamine with 4-fluorobenzaldehyde to form an intermediate.
    • Treat the intermediate with sodium cyanide to yield the final acetonitrile product.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.